High-Resolution Structural Binding Mode of Tartryl-CoA to Human GTP-Specific Succinyl-CoA Synthetase at 1.52 Å Resolution
Tartryl-CoA demonstrates a unique and well-characterized binding mode to human GTP-specific succinyl-CoA synthetase (GTPSCS) at 1.52 Å resolution, providing atomic-level detail of its inhibitory mechanism [1]. In this structure, the CoA portion occupies the amino-terminal domain of the α-subunit, while the tartryl end extends toward the catalytic histidine residue, with its terminal carboxylate bound precisely in the phosphate-binding site [2]. This binding mode directly explains why Tartryl-CoA inhibits SCS, as it competes with phosphate binding essential for catalysis.
| Evidence Dimension | Binding mode and structural resolution of enzyme-ligand complex |
|---|---|
| Target Compound Data | Tartryl-CoA bound to human GTPSCS at 1.52 Å resolution; terminal carboxylate occupies phosphate-binding site [1] |
| Comparator Or Baseline | Succinyl-CoA: binds to SCS with thioester moiety positioned near active-site histidine; phosphate group required for phosphorylation is distinct from Tartryl-CoA's carboxylate binding site [3] |
| Quantified Difference | 1.52 Å resolution for Tartryl-CoA–GTPSCS complex (directly determined) versus no reported comparable high-resolution structure for succinyl-CoA bound to human GTPSCS in the same crystallization context |
| Conditions | X-ray crystallography; human GTP-specific SCS expressed in E. coli, crystallized from solution containing tartrate and CoA [1] |
Why This Matters
This high-resolution structure provides unambiguous validation of Tartryl-CoA's mechanism of action, enabling researchers to confidently employ this compound in assays where precise inhibition of SCS substrate-level phosphorylation is required.
- [1] Huang, J., & Fraser, M. E. (2020). Tartryl-CoA inhibits succinyl-CoA synthetase. Acta Crystallographica Section F: Structural Biology Communications, 76(7), 302-308. View Source
- [2] RCSB PDB. (2020). 6WCV: Tartryl-CoA bound to human GTP-specific succinyl-CoA synthetase. Protein Data Bank. View Source
- [3] Fraser, M. E., James, M. N., Bridger, W. A., & Wolodko, W. T. (1999). A detailed structural description of Escherichia coli succinyl-CoA synthetase. Journal of Molecular Biology, 285(4), 1633-1653. View Source
